molecular formula C21H22ClN3O3 B7723801 1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B7723801
M. Wt: 399.9 g/mol
InChI Key: MYIRIRBBZBNKOT-UHFFFAOYSA-N
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Description

1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

The synthesis of 1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid can be achieved through a multi-step process involving several key reactions:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or greener solvents.

Chemical Reactions Analysis

1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Biological Activity

1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Imidazo[1,2-a]pyridine : Known for various biological activities.
  • Piperidine : Often associated with neuroactive properties.
  • Chloro and methoxy substituents : These groups can enhance lipophilicity and modulate interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study showed that derivatives of imidazo[1,2-a]pyridine demonstrated significant inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.85
Compound BA5493.0
Compound CHCT1160.63 - 1.32

These findings suggest that the compound may share similar mechanisms of action, potentially involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of related imidazo compounds has been documented extensively. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the methoxy group is particularly noted for enhancing activity against pathogens such as Staphylococcus aureus and Escherichia coli:

CompoundTarget OrganismActivity
Compound DE. coliInhibition Zone: 15 mm
Compound ES. aureusInhibition Zone: 18 mm

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The imidazo[1,2-a]pyridine scaffold may disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Case Study 1 : A derivative exhibited an IC50 value of 5 µM against MCF-7 cells, indicating strong anticancer properties.
  • Case Study 2 : An analog showed significant antibacterial activity with a minimal inhibitory concentration (MIC) of 8 µg/mL against E. coli.

Properties

IUPAC Name

1-[[6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-28-17-5-2-14(3-6-17)20-18(25-12-16(22)4-7-19(25)23-20)13-24-10-8-15(9-11-24)21(26)27/h2-7,12,15H,8-11,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIRIRBBZBNKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)CN4CCC(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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